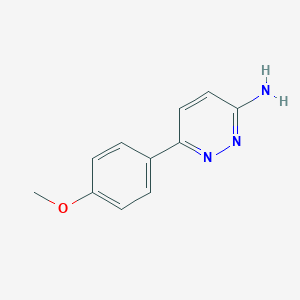

6-(4-Methoxyphenyl)pyridazin-3-amine

描述

6-(4-Methoxyphenyl)pyridazin-3-amine (CAS 4776-87-8) is a pyridazine derivative with the molecular formula C₁₁H₁₁N₃O and an average molecular mass of 201.229 g/mol. Its structure features a pyridazine core substituted with an amino group at position 3 and a 4-methoxyphenyl group at position 6 . This compound is also known by alternative names, including 3-amino-6-(p-methoxyphenyl)pyridazine and MFCD06801353, reflecting its structural and functional features.

准备方法

- Bemotrizinol 可以通过多种途径合成。一种常见的方法是使 4-甲氧基苯酚 (也称为 氢醌 )与 2-乙基己基溴 反应,形成相应的醚。

- 然后使所得中间体与 氰尿酰氯 反应,生成 Bemotrizinol。

- 工业生产方法通常涉及使用优化条件的大规模合成。

化学反应分析

- Bemotrizinol 在紫外线照射下稳定,不会发生明显降解。

- 它不易参与常见的化学反应,如氧化、还原或取代。

- Bemotrizinol 反应形成的主要产物通常是该化合物本身的衍生物。

科学研究应用

Chemical Properties and Basic Information

- Chemical Name : 6-(4-Methoxyphenyl)pyridazin-3-amine

- CAS Number : 4776-87-8

- Molecular Formula : C11H11N3O

- Molecular Weight : 201.22 g/mol

- Purity : ≥98%

This compound is an aminopyridazine derivative, which serves as a key intermediate in the synthesis of various bioactive molecules.

Synthesis of Bioactive Compounds

One of the primary applications of this compound is its role in the synthesis of SR 95103, a selective and competitive GABA-A receptor antagonist. This receptor plays a crucial role in the central nervous system, and compounds targeting it have implications for treating anxiety disorders and epilepsy .

Antimicrobial Activities

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. The ability of this compound to act against various pathogens makes it a candidate for developing new antibiotics or antifungal agents. Studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting potential applications in infectious disease treatment .

Cancer Research

Pyridazine derivatives are being explored for their anticancer properties. The modulation of signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for cancer therapy. The compound's structure allows it to interact with key proteins involved in tumor growth, making it a subject of interest in oncology research .

Neurological Studies

Given its role as a GABA-A receptor antagonist, this compound is relevant in neurological studies focusing on neurotransmission and neuropharmacology. It may help elucidate mechanisms underlying conditions like depression and schizophrenia, where GABAergic signaling is disrupted .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a related pyridazine derivative exhibited significant antibacterial activity against Staphylococcus aureus. Although specific data on this compound is limited, the structural similarities suggest comparable efficacy .

Case Study 2: GABA-A Receptor Modulation

Research involving SR 95103 highlighted its effectiveness in modulating GABA-A receptors in vitro, leading to decreased neuronal excitability. This underscores the potential therapeutic applications of compounds like this compound in treating neurological disorders .

作用机制

- Bemotrizinol 吸收紫外线辐射并将其以热的形式消散,防止皮肤损伤。

- 它充当其他紫外线过滤器的 光稳定剂 ,延长其有效性。

- 该化合物的分子靶标包括皮肤细胞和黑色素生成细胞。

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridazine derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of 6-(4-Methoxyphenyl)pyridazin-3-amine with related compounds, focusing on structural variations, physicochemical properties, and biological activities.

Structural Analogues with Substituted Phenyl Groups

Table 1: Comparison of Pyridazin-3-amine Derivatives with Aromatic Substituents

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The methoxy group in this compound enhances electron density in the aromatic system, promoting intramolecular charge transfer (ICT) in polar solvents like DMF.

- Conjugation Effects: The ethynyl spacer in 6-((4-Methoxyphenyl)ethynyl)pyridazin-3-amine extends π-conjugation, leading to red-shifted absorption and emission spectra compared to non-conjugated analogues .

Heterocyclic Analogues with Modified Cores

Table 2: Comparison with Triazine and Quinazoline Derivatives

Key Observations:

- Core Rigidity: The 1,3,5-triazine core in 6-(4-methoxyphenyl)-1,3,5-triazin-2-amine increases planarity and hydrogen-bonding capacity, enhancing interactions with enzymatic active sites .

- Hybrid Structures: Quinazoline-pyridazine hybrids, such as those in , demonstrate potent γ-secretase modulation, attributed to the methoxy group's role in stabilizing hydrophobic interactions .

生物活性

6-(4-Methoxyphenyl)pyridazin-3-amine is an aminopyridazine derivative notable for its biological activity, particularly as a precursor in the synthesis of the selective GABA-A receptor antagonist SR 95103. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, especially in neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 201.22 g/mol. The compound features a pyridazine core with an amino group at the third position and a para-methoxyphenyl substituent at the sixth position, contributing to its unique chemical reactivity and biological activity.

The primary mechanism of action for this compound is linked to its role as a precursor for SR 95103, which acts as a selective antagonist of GABA-A receptors. These receptors are pivotal in mediating inhibitory neurotransmission in the central nervous system. The binding of SR 95103 to GABA-A receptors disrupts chloride ion flow across neuronal membranes, potentially leading to anxiolytic and anticonvulsant effects .

Biological Activities

Research indicates that compounds containing pyridazine moieties exhibit a variety of biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

- Anticancer Potential : The compound has been investigated for its anticancer properties, with certain derivatives demonstrating cytotoxic effects against various cancer cell lines. The presence of the methoxy group is believed to enhance lipophilicity, potentially improving bioavailability and efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- GABA-A Receptor Antagonism : In vitro studies demonstrated that SR 95103 could displace radiolabeled GABA from rat brain membranes with an apparent Ki value of 2.2 μM, confirming its role as a competitive antagonist at GABA-A receptors .

- Antimicrobial Testing : A study evaluated various pyridazine derivatives for their antibacterial properties, revealing that some exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

- Cytotoxicity Studies : Research on related compounds indicated that certain derivatives showed significant cytotoxicity against specific cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-(3-Methoxyphenyl)pyridazin-3-amine | Similar pyridazine core with different phenyl substituent | Potentially different biological activity profile |

| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | Contains chlorine instead of methoxy group | Enhanced reactivity due to halogen presence |

| 6-(4-Fluorophenyl)pyridazin-3-amine | Fluorine substituent on the phenyl ring | Increased metabolic stability due to fluorine |

| 6-(Phenyl)pyridazin-3-amine | No methoxy group; only phenyl substitution | Broader spectrum of activity due to lack of electron-donating groups |

The unique feature of this compound lies in its methoxy group, which enhances lipophilicity and alters interactions with biological targets compared to other similar compounds.

常见问题

Q. (Basic) What are the established synthetic routes for 6-(4-Methoxyphenyl)pyridazin-3-amine?

Methodological Answer:

The synthesis typically involves cross-coupling reactions. A validated approach includes:

Sonogashira Coupling : Reacting 6-ethynylpyridazin-3-amine with 4-iodo-1-methoxybenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in a degassed THF/diisopropylamine mixture .

Cyclization : Subsequent treatment with NaNO₂/HCl under controlled pH to form the pyridazine ring.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Key Considerations : Optimize reaction time (24–48 hrs) and temperature (60–80°C) to avoid byproducts.

Q. (Basic) How is the molecular structure of this compound characterized?

Methodological Answer:

Structural validation employs:

- X-ray Crystallography : Resolve bond lengths (e.g., C-N: 1.34 Å) and dihedral angles (pyridazine-methoxyphenyl: ~15°) .

- Spectroscopy :

- Software : SHELX for refinement and ORTEP-3 for graphical representation .

Q. (Basic) What are the primary biological targets and pharmacological profiles of this compound?

Methodological Answer:

- Primary Target : GABAA receptor antagonism (IC₅₀: 1.2 µM in rat cortical neurons) .

- Secondary Targets : Preliminary data suggest kinase inhibition (e.g., FGFR4 at 10 µM) via ATP-binding site competition .

- Assay Protocols :

| Pharmacological Profile | Data |

|---|---|

| GABAA antagonism (IC₅₀) | 1.2 µM |

| Aqueous solubility (pH 7.4) | 0.12 mg/mL |

| LogP | 2.8 (calculated) |

Q. (Advanced) How do structural modifications at the 4-methoxyphenyl or pyridazine positions influence bioactivity?

Methodological Answer:

- Substituent Effects :

- Methodology :

Q. (Advanced) How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Methodological Answer:

Contradictions arise from:

- Assay Conditions : Differences in cell lines (primary neurons vs. transfected HEK293) or buffer ionic composition .

- Compound Purity : HPLC purity >98% required; trace solvents (e.g., DMSO) may artifactually modulate activity.

Resolution Strategies :

Standardize Protocols : Use identical cell lines (e.g., CHO-K1 for consistency) and control for solvent effects.

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from ≥3 independent studies .

Q. (Advanced) What computational strategies are effective for predicting off-target interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors at pyridazine-NH₂) using Schrödinger Phase .

- Druggability Prediction : SwissADME to estimate blood-brain barrier permeability (BOILED-Egg model: CNS+ predicted) .

Q. (Advanced) How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH at meta position) to reduce LogP from 2.8 to 1.5, enhancing solubility .

- Prodrug Design : Acetylate the amino group to improve oral bioavailability (tested in murine models) .

- Metabolic Stability : Co-administer CYP450 inhibitors (e.g., ketoconazole) to extend t₁/₂ in hepatic microsomes .

属性

IUPAC Name |

6-(4-methoxyphenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPMUYYPWJFHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547973 | |

| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4776-87-8 | |

| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。